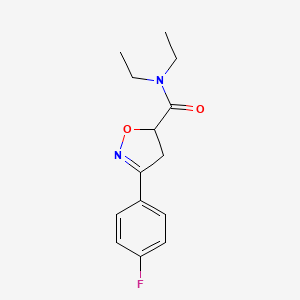

N-(3,5-dimethylphenyl)-N'-(2-hydroxyethyl)thiourea

Overview

Description

Thiourea derivatives are a class of compounds known for their wide range of applications in chemistry and materials science due to their unique chemical and physical properties. These substances have been studied for their potential in various fields, including catalysis, agriculture, and the development of novel materials.

Synthesis Analysis

Thiourea derivatives are typically synthesized through reactions involving isothiocyanates and amines. The process often requires specific conditions to promote the formation of the thiourea linkage. For example, the synthesis of some thiourea compounds involves a multi-step reaction process, characterized by IR, NMR, and sometimes X-ray crystallography to confirm the structure of the synthesized compound (Liang Fu-b, 2014).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often elucidated using spectroscopic methods and single-crystal X-ray diffraction. These analyses reveal the configuration of the molecules, including any intramolecular hydrogen bonding and the spatial arrangement of functional groups. For instance, certain thiourea derivatives have been found to crystallize in specific systems, exhibiting intermolecular hydrogen bonds that contribute to the stabilization of the crystal structure (M. Yusof et al., 2010).

Chemical Reactions and Properties

Thioureas participate in a variety of chemical reactions, serving as nucleophiles in the addition to electrophiles, ligands in metal complexes, and scaffolds for further chemical modifications. Their reactivity is significantly influenced by the nature of the substituents on the thiourea moiety. Some studies have investigated the role of thiourea and its derivatives as scavengers of reactive oxygen species, highlighting their potential in medicinal chemistry and materials science (M. Wasil et al., 1987).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are often determined through thermal analysis, solubility tests, and crystallography. The crystal structures provide insight into the molecular interactions that influence the material's physical characteristics (A. Saeed & M. Parvez, 2005).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including acidity, basicity, and reactivity towards various reagents, are key to their utility in synthesis and material science. These properties are influenced by the electronic effects of substituents attached to the thiourea nitrogen atoms. Research into these compounds' reactivity patterns helps in the development of novel applications (M. Atis et al., 2012).

Scientific Research Applications

Radical Scavenging and Protective Roles

Thioureas, including dimethylthiourea, have been studied extensively for their ability to scavenge harmful radicals. For instance, thiourea and dimethylthiourea are potent scavengers of hydroxyl radicals (.OH) and have been utilized to test the involvement of .OH in disease models. Both compounds have shown effectiveness in protecting alpha1-antiproteinase against inactivation by hypochlorous acid, highlighting their potential in mitigating neutrophil-mediated tissue damage (Wasil, M. et al., 1987) here. Additionally, dimethylthiourea has demonstrated protective effects in experimental models of lens-induced uveitis by reducing inflammation and preventing retinal and choroidal necrotizing vasculitis, suggesting its antiphlogistic properties (Rao, N. et al., 1988) here.

Antioxidant Effects Beyond Hydroxyl Radical Scavenging

Research has shown that thiourea's protective effects against copper-mediated oxidative damage to proteins are not solely due to hydroxyl radical scavenging. Instead, these effects are attributed to the chelation of cuprous copper and the formation of a redox-inactive thiourea-copper complex, indicating a broader scope of antioxidant action (Zhu, B.-Z. et al., 2002) here.

Inhibition of Peroxynitrite-Dependent Damage

Further expanding their potential, thiourea and dimethylthiourea have been shown to inhibit peroxynitrite-dependent damage, including the nitration of tyrosine and the inactivation of alpha1-antiproteinase by peroxynitrite. This suggests that the protective effects of thioureas may also stem from their ability to inhibit damage caused by peroxynitrite, in addition to scavenging hydroxyl radicals (Whiteman, M., & Halliwell, B., 1997) here.

Applications in Biochemical and Molecular Studies

On a molecular level, thioureas have been employed in the synthesis and study of various compounds with potential biological activities. For example, a theoretical investigation into the structure and anticancer activity of thiourea derivatives, including (3,5-dimethylphenyl)thiourea, highlighted their potential in developing anticancer therapies. The study involved quantum chemical computations and in silico evaluations, suggesting these compounds as promising candidates for anticancer activity (Kirishnamaline, G. et al., 2021) here.

properties

IUPAC Name |

1-(3,5-dimethylphenyl)-3-(2-hydroxyethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-8-5-9(2)7-10(6-8)13-11(15)12-3-4-14/h5-7,14H,3-4H2,1-2H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCDUUVPJBSQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=S)NCCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366810 | |

| Record name | GNF-Pf-4441 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea | |

CAS RN |

52266-73-6 | |

| Record name | GNF-Pf-4441 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-isopropylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4581825.png)

![4-(4-fluorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4581833.png)

![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B4581846.png)

![3,6-diamino-N-1,3-benzothiazol-2-yl-5-cyanothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4581868.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4581871.png)

![3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(2-furylmethyl)propanamide](/img/structure/B4581883.png)

![2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4581897.png)

![{2-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B4581914.png)

![ethyl 3-methyl-4-[(methylsulfonyl)amino]benzoate](/img/structure/B4581921.png)

![methyl 2-methyl-3-{[2-(3-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B4581925.png)

![N-[1-(4-ethylphenyl)ethyl]-3-methoxybenzamide](/img/structure/B4581930.png)